Europium tris(d,d-dicampholylmethanate)

Description

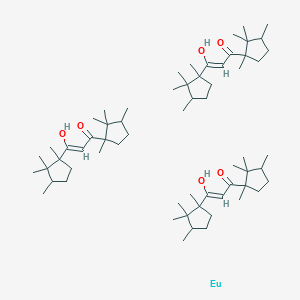

Europium tris(d,d-dicampholylmethanate) (CAS: 52351-64-1) is a coordination complex where europium(III) is chelated by three d,d-dicampholylmethanate ligands. Key properties include:

- Molecular Formula: C₆₃H₁₀₈EuO₆ (inferred from ligand structure in )

- Molecular Weight: 320.5093 g/mol (reported for the ligand; the full complex would be higher, but explicit data is unavailable) .

- Physical Properties: Density = 0.936 g/cm³, boiling point = 397.2°C, flash point = 169.6°C, and low vapor pressure (5.85×10⁻⁸ mmHg at 25°C) .

- Structure: The ligand features a bicyclic camphor-derived framework with hydroxyl and ketone groups, enabling strong europium coordination .

Propriétés

Formule moléculaire |

C63H108EuO6 |

|---|---|

Poids moléculaire |

1113.5 g/mol |

Nom IUPAC |

europium;(Z)-3-hydroxy-1,3-bis(1,2,2,3-tetramethylcyclopentyl)prop-2-en-1-one |

InChI |

InChI=1S/3C21H36O2.Eu/c3*1-14-9-11-20(7,18(14,3)4)16(22)13-17(23)21(8)12-10-15(2)19(21,5)6;/h3*13-15,22H,9-12H2,1-8H3;/b3*16-13-; |

Clé InChI |

KJQCOBOEWKFOJC-FYKKVVHFSA-N |

SMILES isomérique |

CC1C(C(CC1)(/C(=C/C(=O)C2(C(C(CC2)C)(C)C)C)/O)C)(C)C.CC1C(C(CC1)(/C(=C/C(=O)C2(C(C(CC2)C)(C)C)C)/O)C)(C)C.CC1C(C(CC1)(/C(=C/C(=O)C2(C(C(CC2)C)(C)C)C)/O)C)(C)C.[Eu] |

SMILES canonique |

CC1CCC(C1(C)C)(C)C(=CC(=O)C2(CCC(C2(C)C)C)C)O.CC1CCC(C1(C)C)(C)C(=CC(=O)C2(CCC(C2(C)C)C)C)O.CC1CCC(C1(C)C)(C)C(=CC(=O)C2(CCC(C2(C)C)C)C)O.[Eu] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du tris(d,d-dicampholylméthanato)europium(III) implique généralement la réaction du chlorure d'europium avec le d,d-dicampholylméthane en présence d'une base. La réaction est effectuée dans un solvant organique tel que le pentane. Le produit est ensuite purifié par filtration et évaporation à sec, puis séché sous vide à 100°C pendant 36 heures .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, le processus de synthèse en laboratoire peut être mis à l'échelle pour des fins industrielles. Les étapes clés consistent à garantir la pureté des matières premières et à maintenir des conditions réactionnelles contrôlées afin d'obtenir des rendements élevés du produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : Le tris(d,d-dicampholylméthanato)europium(III) subit principalement des réactions de coordination en raison de la présence de l'ion europium. Il peut également participer à des réactions d'échange de ligands où les ligands d,d-dicampholylméthanato sont remplacés par d'autres ligands.

Réactifs et conditions courants :

Réactions de coordination : Impliquent généralement du chlorure d'europium et du d,d-dicampholylméthane en présence d'une base.

Réactions d'échange de ligands : Peuvent impliquer divers ligands tels que des phosphines ou d'autres molécules organiques.

Produits principaux : Le produit principal de ces réactions est le complexe d'europium avec les nouveaux ligands. Par exemple, le remplacement du d,d-dicampholylméthanato par un autre ligand donnera un nouveau composé de coordination d'europium.

4. Applications de la recherche scientifique

Le tris(d,d-dicampholylméthanato)europium(III) a plusieurs applications dans la recherche scientifique :

Spectroscopie RMN : Utilisé comme réactif de déplacement chiral pour déterminer les rapports d'énantiomères dans les molécules chirales

Études de luminescence : Les complexes d'europium sont connus pour leurs propriétés luminescentes, ce qui les rend utiles pour étudier les processus photophysiques.

Recherche biologique : Peut être utilisé pour étudier les interactions de molécules chirales dans les systèmes biologiques.

Science des matériaux : Utilisé dans le développement de nouveaux matériaux ayant des propriétés optiques spécifiques.

5. Mécanisme d'action

Le principal mécanisme par lequel le tris(d,d-dicampholylméthanato)europium(III) exerce ses effets est la coordination avec d'autres molécules. L'ion europium agit comme un atome métallique central qui forme des liaisons avec les ligands. Cette coordination peut induire des déplacements des signaux RMN, ce qui la rend utile comme réactif de déplacement. De plus, les propriétés luminescentes des complexes d'europium sont dues aux transitions électroniques au sein de l'ion europium, qui peuvent être influencées par les ligands environnants .

Composés similaires :

- Tris(3-heptafluoropropylhydroxymethylène-camphorato)europium(III)

- Tris(3-trifluorométhylhydroxymethylène-camphorato)europium(III)

- Tris(dibenzoylméthane) mono(1,10-phénanthroline)europium(III)

Comparaison : Le tris(d,d-dicampholylméthanato)europium(III) est unique en raison de ses propriétés chirales spécifiques, ce qui le rend particulièrement efficace comme réactif de déplacement chiral en spectroscopie RMN. D'autres complexes d'europium peuvent avoir des ligands différents qui confèrent des propriétés luminescentes ou de coordination distinctes, mais ils peuvent ne pas offrir le même niveau de discrimination chirale que le tris(d,d-dicampholylméthanato)europium(III) .

Applications De Recherche Scientifique

Europium tris(d,d-dicampholylmethanate) has several applications in scientific research:

NMR Spectroscopy: Used as a chiral shift reagent to determine enantiomer ratios in chiral molecules

Luminescence Studies: Europium complexes are known for their luminescent properties, making them useful in studying photophysical processes.

Biological Research: Can be used in studying the interactions of chiral molecules in biological systems.

Material Science: Utilized in the development of new materials with specific optical properties.

Mécanisme D'action

The primary mechanism by which europium tris(d,d-dicampholylmethanate) exerts its effects is through coordination with other molecules. The europium ion acts as a central metal atom that forms bonds with the ligands. This coordination can induce shifts in NMR signals, making it useful as a shift reagent. Additionally, the luminescent properties of europium complexes are due to the electronic transitions within the europium ion, which can be influenced by the surrounding ligands .

Comparaison Avec Des Composés Similaires

Comparison with Similar Europium Complexes

Structural and Molecular Comparisons

*Estimated based on ligand molecular weight (320.5 g/mol × 3 + Eu³⁺ ≈ 1,200 g/mol).

Key Research Findings

Luminescence and Optical Properties

- Coumarin-dipicolinate complexes exhibit tunable dual emission due to energy transfer between the coumarin chromophore and europium(III), enabling applications in ratiometric sensing .

- Europium tris(d,d-dicampholylmethanate) ’s luminescence is inferred from its structural similarity to other camphorate complexes but requires further experimental validation .

Thermal and Chemical Stability

- Europium isonicotinates show unique thermal degradation profiles, with mass loss continuing up to 1,000°C, unlike lighter lanthanides .

- Camphorate derivatives (e.g., trifluoromethyl variant) demonstrate high thermal stability (decomposition >195°C), suitable for high-temperature applications .

Solution Behavior and Speciation

Application-Specific Advantages

- NMR Shift Reagents : The trifluoromethyl camphorate complex (893.7 g/mol) outperforms Eu(DPM)₃ in enantiomeric resolution due to stronger electron-withdrawing effects .

- Sensors : Coumarin-dipicolinate complexes are superior for luminescence-based sensing, offering dual-emission capabilities absent in camphorate derivatives .

- Thermal Materials : Europium isonicotinates are ideal for high-temperature studies, though camphorate complexes offer better solubility for industrial processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.